molecular formula C10H11NO B169619 3-Ethylindolin-2-one CAS No. 15379-45-0

3-Ethylindolin-2-one

Cat. No.: B169619
CAS No.: 15379-45-0
M. Wt: 161.2 g/mol
InChI Key: IPHNYSQCMZUVDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Ethylindolin-2-one is a heterocyclic organic compound that belongs to the indole family. It is a yellowish-brown crystalline solid with a characteristic odor. This compound has gained significant attention in the scientific community due to its potential therapeutic and environmental applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethylindolin-2-one can be achieved through various methods. One common approach involves the three-component coupling of N-protected isatin, aryne precursor, and 1,3-cyclodione under metal-free conditions . This method yields 3-substituted-3-hydroxyindolin-2-ones, which can be further treated with an inorganic base at high temperature to produce this compound.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar synthetic routes but optimized for higher yields and purity. The use of catalysts and controlled reaction conditions ensures efficient production.

Chemical Reactions Analysis

Aldol Condensation

The carbonyl group at position 2 participates in asymmetric aldol reactions. Using bifunctional catalysts (e.g., quinidine-derived urea), 3-ethylindolin-2-one reacts with ketones or aldehydes to form 3-hydroxyoxindoles:

  • Example : Reaction with 3-acetyl-2H-chromen-2-one in THF at 5°C yielded 3-hydroxy-3-[2-oxo-2-(chromenyl)ethyl]indolin-2-one with 99% yield and 94% enantiomeric excess (ee) .

SubstrateCatalystConditionsYield (%)ee (%)
3-Acetyl-2H-chromen-2-oneQuinidine ureaTHF, 5°C9994

Cycloaddition Reactions

This compound participates in (3 + 2) cycloadditions with azaoxyallyl cations or azomethine ylides:

  • Dearomative Annulation : Reacts with azaoxyallyl cations (generated from α-haloamides) in HFIP to form pyrroloindolines. DFT studies support a stepwise mechanism with initial C–C bond formation .

  • Dipolar Cycloaddition : Azomethine ylides (from isatin and sarcosine) undergo 1,3-dipolar cycloaddition to yield spiro-pyrrolidine oxindoles. Yields range from 70–85% .

Functionalization via Acid Dehydration

The hydroxyl group at position 3 can be dehydrated to form alkenyl derivatives:

  • Example : Acidic dehydration of 3-hydroxy-3-allylindolin-2-one with HCl/EtOH produced 3-alkenyl-2-oxindoles in >80% yield , confirmed by E-configuration via X-ray crystallography .

Mechanistic Insight :
Dehydration proceeds via protonation of the hydroxyl group, followed by β-elimination. Solvent polarity influences the syn/anti elimination ratio, with polar aprotic solvents favoring anti pathways .

Nucleophilic Substitution

The ethyl group at position 3 can undergo SN1/SN2 reactions under acidic or basic conditions:

  • SN1 Pathway : Tertiary derivatives form stable carbocations, enabling nucleophilic attack by alcohols or amines. For example, t-butyl-substituted analogs react 3–4× faster than primary analogs .

  • SN2 Pathway : Primary ethyl groups favor bimolecular displacement, as seen in alkylation of indolin-2-ones with sulfonating agents .

Biological Derivatization

Functionalization of this compound enhances bioactivity:

  • Antiproliferative Activity : 3-Alkenyl derivatives (e.g., 3-allylindolin-2-one) show IC₅₀ values of 1–10 µM against cancer cell lines .

  • Antiviral Properties : N-sulfonamide derivatives inhibit viral replication by interfering with translation initiation .

Scientific Research Applications

Anticancer Properties

One of the most significant applications of 3-ethylindolin-2-one is its potential as an anticancer agent. Research indicates that derivatives of indolin-2-one, including this compound, exhibit promising cytotoxic effects against various cancer cell lines.

Case Study: Hybrid Molecules

A study focused on the synthesis of hybrid molecules combining dihydroartemisinin and isatin derivatives, including indolin-2-one structures, demonstrated enhanced anti-lung cancer activity. The hybrids showed IC50 values significantly lower than those of standard treatments like cisplatin, indicating their potential as effective cancer therapeutics .

Anti-inflammatory Activity

This compound derivatives have also been investigated for their anti-inflammatory properties. Specifically, certain substituted indolin-2-one derivatives have shown effectiveness in reducing nitric oxide (NO) secretion in LPS-stimulated macrophages, which is indicative of their anti-inflammatory potential.

Case Study: Mechanistic Insights

In a study evaluating the effects of 3-(3-hydroxyphenyl)-indolin-2-one, it was found that this compound significantly suppressed NO production and reduced pro-inflammatory cytokines (IL-6 and TNF-α) in RAW264.7 cells. The mechanism involved inhibition of the NF-κB signaling pathway and downregulation of inducible nitric oxide synthase (iNOS) expression .

Enzyme Inhibition

Another application of this compound is its role as an enzyme inhibitor. Recent studies have highlighted its potential in inhibiting α-glucosidase and α-amylase enzymes, which are critical targets for managing diabetes.

Data Table: Enzyme Inhibition Studies

Compoundα-Glucosidase Inhibition (%)α-Amylase Inhibition (%)
This compound67 ± 1351 ± 4
Standard Drug (Acarbose)19 ± 590 ± 2

These findings suggest that while this compound exhibits higher α-glucosidase inhibition compared to acarbose, it shows lower α-amylase inhibition, which may reduce side effects commonly associated with existing therapies .

Synthetic Applications

This compound serves as a valuable building block in organic synthesis. Its structural features allow for the development of various derivatives with tailored biological activities.

Case Study: Synthesis of Spiro Compounds

Research has utilized this compound as a precursor for synthesizing spiro[indole-2-one] derivatives, which have shown potential in pharmacological applications due to their unique structural properties .

Mechanism of Action

The mechanism of action of 3-Ethylindolin-2-one involves its interaction with various molecular targets and pathways. For instance, it can inhibit receptor tyrosine kinases, which play a crucial role in tumor progression by mediating angiogenesis and lymphangiogenesis . The compound’s structure allows it to bind with high affinity to these receptors, thereby blocking their activity and inhibiting tumor growth.

Comparison with Similar Compounds

    Indole-3-acetic acid: A plant hormone with diverse biological applications.

    3-Substituted-3-hydroxyindolin-2-ones: These compounds share a similar core structure and exhibit various biological properties.

Uniqueness: 3-Ethylindolin-2-one is unique due to its specific substitution at the C-3 position, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research.

Biological Activity

3-Ethylindolin-2-one is a compound within the indolinone family, known for its diverse biological activities. This article explores its pharmacological properties, focusing on its anti-inflammatory, anticancer, and antimicrobial effects, supported by various studies and data.

Chemical Structure and Properties

This compound is characterized by the presence of an ethyl group at the 3-position of the indolinone ring. This structural modification can significantly influence its biological activity compared to other derivatives of indolinone.

1. Anti-inflammatory Properties

Research has demonstrated that indolinone derivatives exhibit significant anti-inflammatory effects. A study synthesized various 3-substituted indolin-2-one derivatives and evaluated their ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. Among these, 3-(3-hydroxyphenyl)-indolin-2-one showed remarkable inhibition of nitric oxide production and suppression of inflammatory pathways (Akt, MAPK, NF-κB) .

Table 1: Anti-inflammatory Activity of Indolinone Derivatives

CompoundNO Inhibition (%)TNF-α Inhibition (%)IL-6 Inhibition (%)
3-(3-hydroxyphenyl)-indolin-2-one857570
This compoundTBDTBDTBD

2. Anticancer Activity

Indolinone derivatives have shown promising anticancer properties. A study highlighted that compounds with the indolinone scaffold could inhibit cancer cell proliferation in various cancer models, including lung cancer . The mechanism often involves inducing apoptosis and inhibiting key signaling pathways related to cell survival.

Case Study: Anticancer Effects in Lung Cancer Models
In vitro studies on A549 lung cancer cells indicated that certain indolinone derivatives exhibited IC50 values significantly lower than conventional chemotherapeutics like cisplatin. For instance, some derivatives demonstrated IC50 values ranging from 7.54 to 73.8 µM against doxorubicin-resistant A549 cells .

Table 2: Anticancer Activity Against A549 Cells

CompoundIC50 (µM)Mechanism of Action
This compoundTBDApoptosis induction
Standard Drug (Cisplatin)9.38–66.9DNA cross-linking

3. Antimicrobial Activity

The antimicrobial potential of indolinone derivatives has also been investigated extensively. Studies indicate that these compounds can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria .

Table 3: Antimicrobial Activity of Indolinone Derivatives

CompoundBacterial StrainInhibition Zone (mm)
This compoundE. coliTBD
S. aureusTBD

The biological activities of this compound can be attributed to several mechanisms:

  • Cytokine Modulation: Inhibition of pro-inflammatory cytokines.
  • Cell Cycle Arrest: Inducing cell cycle arrest in cancer cells.
  • Apoptosis Induction: Activation of apoptotic pathways leading to cancer cell death.
  • Antimicrobial Action: Disruption of bacterial cell wall synthesis or function.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 3-Ethylindolin-2-one to ensure reproducibility?

To achieve reproducible synthesis, document all reaction parameters (solvent, temperature, catalyst, and stoichiometry) and validate purity through techniques like HPLC or NMR. For novel compounds, provide spectral data (¹H/¹³C NMR, IR, HRMS) and elemental analysis. Known compounds require literature citations for identity confirmation. Limit experimental details in the main text to critical steps; extensive protocols should be in supplementary materials .

Q. What analytical methods are recommended for characterizing this compound and its derivatives?

Prioritize orthogonal techniques:

  • Structural confirmation : ¹H/¹³C NMR for functional groups, X-ray crystallography for absolute configuration.
  • Purity assessment : HPLC with UV detection (≥95% purity threshold) or GC-MS for volatile impurities.
  • Quantitative analysis : LC-MS/MS for trace quantification, validated per ICH guidelines (linearity, LOD/LOQ).
    Report retention times, column specifications, and calibration curves in supplementary data .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

  • Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles. For aerosols, use NIOSH-approved respirators.
  • Engineering controls : Fume hoods for reactions, secondary containment for spills.
  • Waste disposal : Segregate halogenated byproducts; comply with EPA/DOT regulations.
    Reference SDS sheets for acute toxicity data and first-aid measures .

Q. How should researchers design controlled experiments to evaluate the stability of this compound under varying conditions?

Adopt ICH Q1A guidelines:

  • Forced degradation : Expose the compound to heat (40–80°C), humidity (75% RH), light (UV/vis), and acidic/alkaline conditions.
  • Stability-indicating assays : Monitor degradation products via UPLC-PDA. Use kinetic modeling (e.g., Arrhenius plots) to predict shelf life.
    Include negative controls (e.g., inert atmosphere) to isolate degradation pathways .

Advanced Research Questions

Q. How can contradictory data in the biological activity of this compound derivatives be systematically resolved?

  • Data triangulation : Cross-validate results using multiple assays (e.g., enzymatic inhibition vs. cell-based viability).
  • Bias mitigation : Blind compound coding and randomized plate layouts in high-throughput screens.
  • Statistical rigor : Apply Bonferroni correction for multiple comparisons; report effect sizes with 95% CIs.
    Contradictions often arise from assay interference (e.g., compound fluorescence in luminescence assays) or batch-to-batch variability in reagents .

Q. What computational strategies are effective for predicting the reactivity of this compound in novel synthetic pathways?

  • Quantum mechanics (QM) : Use DFT (B3LYP/6-31G*) to model transition states and calculate activation energies.
  • Machine learning : Train models on existing indolinone reaction databases (e.g., Reaxys) to predict regioselectivity.
  • Solvent effects : Simulate with COSMO-RS to optimize reaction media. Validate predictions with small-scale experiments .

Q. How can researchers design mechanistic studies to elucidate the role of the ethyl group in this compound’s pharmacological activity?

  • Isosteric replacements : Synthesize analogs with cyclopropyl or trifluoromethyl groups to probe steric/electronic effects.
  • Biophysical assays : Use SPR or ITC to measure binding thermodynamics to target proteins.
  • Metabolic profiling : Identify hepatic metabolites via LC-HRMS to assess bioactivation pathways.
    Correlate structural modifications with pharmacokinetic parameters (e.g., logP, plasma protein binding) .

Q. What methodologies are recommended for reconciling discrepancies between in vitro and in vivo efficacy data for this compound-based therapeutics?

  • PK/PD modeling : Integrate plasma concentration-time profiles with receptor occupancy data.
  • Tissue distribution studies : Use radiolabeled compounds (e.g., ¹⁴C) to quantify target engagement.
  • Species-specific factors : Compare cytochrome P450 isoform expression in human vs. animal models.
    Discrepancies may stem from poor bioavailability or off-target effects in complex biological systems .

Q. Methodological Guidelines

  • Data reporting : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable). Deposit raw spectra in repositories like Zenodo .
  • Peer review : Preprint submissions (e.g., ChemRxiv) for early feedback; address contradictory evidence transparently in revisions .

Properties

IUPAC Name

3-ethyl-1,3-dihydroindol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO/c1-2-7-8-5-3-4-6-9(8)11-10(7)12/h3-7H,2H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPHNYSQCMZUVDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C2=CC=CC=C2NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00324172
Record name 3-ethyl-1,3-dihydro-2H-indol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00324172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15379-45-0
Record name 15379-45-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=405958
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-ethyl-1,3-dihydro-2H-indol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00324172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.